cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Description

Chemical Identity and IUPAC Nomenclature

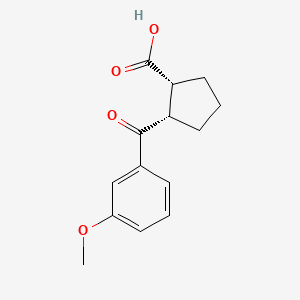

The chemical identity of this compound is precisely defined by its International Union of Pure and Applied Chemistry systematic name, which reflects the compound's complete structural features and stereochemical configuration. The molecule is registered under Chemical Abstracts Service number 732253-60-0 and carries the molecular formula C₁₄H₁₆O₄, corresponding to a molecular weight of 248.27 grams per mole. The compound's systematic nomenclature describes a five-membered cyclopentane ring bearing two substituents: a carboxylic acid group at position 1 and a 3-methoxybenzoyl group at position 2, with the cis prefix indicating that both substituents are oriented on the same face of the ring plane.

The structural complexity of this molecule is further illustrated by its Simplified Molecular Input Line Entry System representation: O=C([C@H]1C@@HCCC1)O, which precisely defines the spatial arrangement of all atoms. The International Chemical Identifier for the compound is InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17), providing a unique digital fingerprint for database searches and computational studies. The standardized International Chemical Identifier Key BBGASWPBIIQSLG-UHFFFAOYSA-N serves as an abbreviated hash for rapid compound identification across chemical databases.

| Property | Value | Database Reference |

|---|---|---|

| Chemical Abstracts Service Number | 732253-60-0 | PubChem, Chemical Book |

| Molecular Formula | C₁₄H₁₆O₄ | Multiple Sources |

| Molecular Weight | 248.27 g/mol | Computational Analysis |

| MDL Number | MFCD01311190 | Chemical Suppliers |

| Boiling Point (Predicted) | 424.1 ± 35.0 °C | Computational Prediction |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | Theoretical Calculation |

| Acid Dissociation Constant (Predicted) | 4.39 ± 0.40 | Computational Modeling |

The stereochemical designation of this compound as the cis isomer distinguishes it from its trans counterpart, which possesses identical molecular formula but different spatial arrangement. This stereochemical difference significantly impacts the compound's physical properties, chemical reactivity, and potential biological activity. The specific stereochemical notation (1R,2S)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid provides additional precision regarding the absolute configuration of the chiral centers.

Historical Context and Discovery Timeline

The development and characterization of this compound emerged from broader advances in cycloalkane chemistry and carboxylic acid research that began gaining momentum in the early 2000s. The compound first appeared in chemical databases and supplier catalogs around 2008, as evidenced by its initial creation date in PubChem on February 29, 2008. This timing coincides with significant developments in synthetic organic chemistry focused on functionalized cyclopentane derivatives and their potential applications in pharmaceutical research.

The historical context of this compound's discovery is closely tied to the evolution of understanding structure-property relationships in carboxylic acid derivatives, as extensively documented in medicinal chemistry literature. Research efforts in the early 2000s increasingly focused on the replacement of carboxylic acids with surrogate structures or bioisosteres, a classical strategy in medicinal chemistry that drove interest in novel carboxylic acid derivatives with unique structural features. The systematic exploration of cyclopentane-based carboxylic acids gained particular attention due to their potential as rigid analogs of more flexible linear molecules.

The compound's entry into research literature represents part of a broader trend toward the systematic synthesis and evaluation of stereochemically defined cycloalkane derivatives. The development of sophisticated synthetic methodologies, including transannular carbon-hydrogen functionalization techniques, has facilitated access to complex cycloalkane carboxylic acids that were previously difficult to prepare. These methodological advances enabled researchers to explore the biological and chemical properties of compounds like this compound with greater precision and efficiency.

The timeline of research interest in this compound reflects the growing recognition of cyclopentane derivatives as important scaffolds in drug design and development. The asymmetric synthesis of polyfunctionalized cyclopentane derivatives has been widely pursued in organic synthesis, with particular focus on compounds containing multiple chiral centers and diverse functional groups. This research trajectory has positioned this compound as a representative example of the sophisticated molecular architectures accessible through modern synthetic chemistry.

Significance in Organic Chemistry and Medicinal Research

The significance of this compound in contemporary organic chemistry stems from its unique combination of structural features that make it an valuable synthetic intermediate and potential pharmacophore. The compound's rigid cyclopentane framework provides conformational constraint that can enhance selectivity in biological interactions while maintaining sufficient flexibility for binding to diverse molecular targets. This balance between rigidity and flexibility represents a key design principle in modern medicinal chemistry, where controlled molecular shape is increasingly recognized as crucial for therapeutic efficacy.

The presence of multiple functional groups within the molecule creates opportunities for diverse chemical transformations and derivatization reactions. The carboxylic acid functionality serves as a versatile handle for amidation, esterification, and other coupling reactions, while the methoxybenzoyl group provides aromatic character and potential sites for further functionalization. This combination of reactive sites enables the compound to serve as a scaffold for the synthesis of more complex molecules with enhanced biological activity or altered physicochemical properties.

Research applications of this compound extend to multiple areas of chemical and biological investigation. The molecule has demonstrated utility in the synthesis of derivatives with potential biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The systematic exploration of structural analogs has revealed important structure-activity relationships that inform the design of new therapeutic agents. Comparative studies with related compounds, such as the 2-methoxybenzoyl analog and various stereoisomeric forms, have provided insights into the impact of substitution patterns and stereochemistry on biological activity.

| Research Application | Significance | Literature Evidence |

|---|---|---|

| Synthetic Building Block | Versatile intermediate for complex molecule synthesis | Multiple synthetic studies |

| Structure-Activity Studies | Model compound for understanding biological interactions | Comparative research |

| Stereochemical Investigations | Example of cis-trans isomerism effects | Isomer comparison studies |

| Pharmaceutical Development | Potential therapeutic scaffold | Biological activity screening |

| Computational Modeling | Reference structure for predictive studies | Database entries |

The compound's role in advancing understanding of transannular carbon-hydrogen functionalization represents another significant contribution to organic chemistry. Studies utilizing this and related cycloalkane carboxylic acids have demonstrated the feasibility of direct site-selective functionalization of saturated carbocycles, marking important progress toward molecular editing approaches in synthetic chemistry. These methodological advances have broad implications for the efficient synthesis of complex natural products and pharmaceutical targets.

In medicinal research, this compound serves as a representative member of a class of compounds that bridge small molecule drug design with peptide chemistry. The incorporation of conformationally constrained amino acid analogs, including cyclopentane-based structures, into peptide sequences has shown promise for developing metabolically stable and bioactive peptide mimetics. This application area continues to expand as researchers seek new approaches to overcome the limitations of traditional peptide therapeutics.

Properties

IUPAC Name |

(1R,2S)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGASWPBIIQSLG-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641308 | |

| Record name | (1R,2S)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732253-60-0 | |

| Record name | (1R,2S)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid generally follows a multi-step synthetic route involving:

- Construction or availability of a cyclopentane core.

- Introduction of the 3-methoxybenzoyl substituent at the 2-position.

- Installation or retention of the carboxylic acid group at the 1-position.

- Control of stereochemistry to obtain the cis-isomer.

This approach is similar to the synthesis of related compounds such as 2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid, where the methyl group is replaced by a methoxy substituent.

Key Preparation Methods

Friedel-Crafts Acylation of Cyclopentane Derivatives

- Reaction: The methoxybenzoyl group is introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride.

- Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) is typically employed.

- Substrate: The cyclopentane ring bearing a carboxylic acid or its derivative (e.g., ester) is used as the nucleophilic site.

- Conditions: The reaction is carried out under anhydrous conditions, often at low to moderate temperatures to control regio- and stereoselectivity.

- Outcome: This step installs the 3-methoxybenzoyl moiety at the 2-position of the cyclopentane ring.

This method is well-established for related compounds and is adaptable for the methoxy-substituted benzoyl group.

Cyclization and Carboxylation

- Cyclopentane Ring Formation: The cyclopentane ring can be formed via intramolecular cyclization reactions from suitable precursors such as 4-(3-methoxybenzoyl)butanoic acid derivatives.

- Carboxylation: The carboxylic acid group at the 1-position is introduced or retained through carboxylation reactions, often involving carbon dioxide under pressure or from precursor acids.

- Stereocontrol: The cis-configuration is achieved by controlling the cyclization conditions and the stereochemistry of substituent introduction.

This method is supported by analogous syntheses of cis-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid, indicating feasibility for the 3-methoxy isomer.

Reflux and Base-Mediated Acylation

- Reagents: 3-Methoxybenzoyl chloride reacts with cyclopentanecarboxylic acid or its derivatives in the presence of a base such as triethylamine.

- Conditions: Reflux conditions facilitate the acylation reaction.

- Purification: The product is purified by recrystallization to isolate the cis-isomer.

- Stereochemistry: The reaction conditions and choice of base influence the stereochemical outcome.

This method is analogous to the preparation of 2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid and can be adapted for the methoxy-substituted compound.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Purpose | Notes on Stereochemistry |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-Methoxybenzoyl chloride, AlCl3, anhydrous solvent | Introduce 3-methoxybenzoyl group | Control of regio- and stereoselectivity |

| Cyclization | Precursors of 4-(3-methoxybenzoyl)butanoic acid, heat | Form cyclopentane ring | Conditions tuned for cis-isomer formation |

| Carboxylation | CO2 under pressure or from acid precursors | Install carboxylic acid group | Retain stereochemistry |

| Base-mediated Acylation | 3-Methoxybenzoyl chloride, triethylamine, reflux | Acylation of cyclopentanecarboxylic acid | Reflux and base influence cis-selectivity |

Research Findings and Optimization

Stereochemical Control: Achieving the cis-isomer requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst choice. Literature on related compounds emphasizes the importance of low temperature and selective catalysts to favor cis over trans isomers.

Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is effective in isolating the cis-isomer with high purity.

Yield: Reported yields for analogous compounds range between 60-85%, depending on reaction scale and purification efficiency.

Environmental and Industrial Considerations: Continuous flow reactors and greener solvents are emerging methods to improve scalability and reduce environmental impact in industrial synthesis.

Comparative Notes on Related Compounds

| Compound | Key Differences in Preparation | Relevance to this compound |

|---|---|---|

| 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar acylation with methyl-substituted benzoyl chloride | Provides a direct synthetic template for methoxy-substituted analog |

| cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Friedel-Crafts acylation at para position, cyclization steps | Demonstrates methodology for methoxybenzoyl substitution and cis-selectivity |

Summary Table of Key Physical and Chemical Data

Chemical Reactions Analysis

Types of Reactions

cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid with structurally analogous cyclopentane derivatives, highlighting substituent effects on physicochemical and biological properties:

Substituent Effects on Reactivity and Bioactivity

- This contrasts with the 3-chloro analog, where electron withdrawal may reduce reactivity but improve metabolic stability .

- Polarity and Solubility : The methoxy group elevates TPSA (63.6 vs. 54.4 for 4-methyl analog), improving aqueous solubility and pharmacokinetic profiles .

Pharmacological Potential

- The 3-methoxy analog shows promise in anti-inflammatory research, leveraging its polar group for selective COX-2 inhibition. This contrasts with non-polar methyl analogs, which exhibit weaker target affinity .

- Fluorinated derivatives (e.g., 3-CF₃) demonstrate superior blood-brain barrier penetration, highlighting substituent-driven optimization for CNS drug development .

Biological Activity

Cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a chiral organic compound with significant potential in medicinal chemistry. Its structure features a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group, which may influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₆O₄

- Molecular Weight : Approximately 248.28 g/mol

- Structure : A light yellow solid characterized by a cyclopentane ring with a methoxybenzoyl and carboxylic acid substituent.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, leading to alterations in their activity. The exact molecular targets remain under investigation, but similar compounds have shown interactions with various biological pathways, including anti-inflammatory and anticancer mechanisms.

Biological Activities

Research indicates that compounds similar to this compound often exhibit:

- Anti-inflammatory properties : Potential modulation of pro-inflammatory cytokines.

- Anticancer activity : Inhibition of cancer cell proliferation through various pathways.

- Analgesic effects : Possible pain relief mechanisms through central nervous system interactions.

Comparison with Related Compounds

The following table summarizes the structural features and potential activities of related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Similar backbone but with a para-methoxy group | May exhibit different biological activities due to substitution pattern. |

| Cyclopentane-1-carboxylic acid | Lacks aromatic substitution | Serves as a simpler analog for comparison in reactivity studies. |

| 3-Methoxybenzoic acid | Simpler aromatic compound | Useful for understanding the effects of substituents on reactivity and biological activity. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the recommended analytical methods for confirming the stereochemical purity of cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid?

Methodological Answer:

- Chiral HPLC is the primary method for assessing enantiomeric excess (ee) and stereochemical purity. Columns such as Chiralpak IA or IB are effective for resolving enantiomers .

- Optical Rotation measurements ([α]D) provide complementary data, with deviations from literature values indicating impurities .

- NMR Spectroscopy (e.g., NOESY) can confirm the spatial arrangement of substituents in the cyclopentane ring .

Q. How can researchers synthesize this compound with high regioselectivity?

Methodological Answer:

- Use Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) to introduce the 3-methoxybenzoyl group to the cyclopentane ring.

- Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to minimize side products like trans-isomers or over-acylation .

- Post-synthesis, recrystallization in ethanol/water mixtures improves purity by removing unreacted intermediates .

Q. What are the critical physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer:

- LogP (3.02) indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) for biological assays .

- Melting Point (172–192°C, decomposition) requires storage at 2–8°C to prevent thermal degradation .

- Hydrolytic Stability : The ester linkage in derivatives may degrade under acidic/basic conditions; monitor via pH-controlled stability studies .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data on the compound’s conformation be resolved?

Methodological Answer:

- Dynamic NMR Analysis : Detect conformational flexibility (e.g., ring puckering) by variable-temperature NMR to explain discrepancies between solution-state (NMR) and solid-state (X-ray) structures .

- DFT Calculations : Compare computed and experimental geometries to identify dominant conformers in different phases .

- Synchrotron X-ray Diffraction : High-resolution crystallography can resolve minor structural distortions not visible in standard XRD .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations below 0°C to reduce kinetic racemization .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Chiral Auxiliaries : Incorporate temporary stereodirecting groups (e.g., Evans oxazolidinones) to enforce cis-configuration .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

Methodological Answer:

- SAR Studies : Replace the 3-methoxy group with halogens (Cl, F) and evaluate binding affinity via radioligand assays (e.g., DA or 5-HT receptor binding) .

- Molecular Docking : Compare halogenated analogs’ interactions with target proteins (e.g., COX-2) using software like AutoDock Vina .

- Metabolic Stability : Assess halogenated derivatives in liver microsome assays to identify improvements in half-life .

Data Contradiction Analysis

Q. Why might HPLC and LCMS data show discrepancies in purity assessments?

Methodological Answer:

- Ionization Suppression : LCMS may underreport impurities due to matrix effects; confirm with UV-detector HPLC at multiple wavelengths .

- Degradation During Analysis : Heat-labile impurities (e.g., epimerized byproducts) may decompose in LCMS ion sources. Use low-temperature LCMS protocols .

- Column Selectivity : Employ orthogonal columns (C18 vs. HILIC) to cross-validate purity .

Application in Drug Design

Q. How can researchers optimize this compound’s bioavailability for CNS-targeted therapies?

Methodological Answer:

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance blood-brain barrier penetration .

- Co-crystallization : Improve aqueous solubility via co-crystals with nicotinamide or cyclodextrins .

- P-glycoprotein Inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) to assess efflux transporter effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.